molecular formula C10H15N5NaO10P2 B12810699 CID 137156386

CID 137156386

Cat. No.: B12810699
M. Wt: 450.19 g/mol
InChI Key: PSKKWCOCUAFUKZ-GAJRHLONSA-N
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Description

Based on the methodologies outlined in the evidence, compounds are typically characterized by their molecular weight, structural motifs, physicochemical properties (e.g., solubility, LogP), and biological activity. For example, and emphasize structural overlays and functional roles (e.g., substrates vs. inhibitors) for comparison . While CID 137156386’s data is absent in the evidence, its analysis would follow standardized protocols for compound characterization, including NMR, mass spectrometry, and bioactivity assays, as outlined in and .

Properties

Molecular Formula

C10H15N5NaO10P2

Molecular Weight

450.19 g/mol

InChI

InChI=1S/C10H15N5O10P2.Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);/t4-,5+,6+;/m1./s1

InChI Key

PSKKWCOCUAFUKZ-GAJRHLONSA-N

Isomeric SMILES

C1[C@H]([C@@H](O[C@@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O.[Na]

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyguanosine 5’-Diphosphate Sodium typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2’-Deoxyguanosine 5’-Diphosphate Sodium involves large-scale chemical synthesis using automated synthesizers. These machines can precisely control the addition of reagents and the reaction environment, ensuring consistent quality and scalability. The final product is usually purified through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Structural and Functional Group Analysis

While CID 137156386’s structure is unspecified, its reactivity can be hypothesized based on common functional groups in related compounds:

  • Thiazole derivatives (e.g., antimitotic agents in ) often undergo Claisen–Schmidt condensations or cyclocondensation reactions.

  • Isoindoline-1,3-dione moieties (as in ) may participate in nucleophilic substitutions or ring-opening reactions.

2.1. Claisen–Schmidt Condensation

Example: Synthesis of 3 (2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione):

  • Reactants : Thiazole derivative (2 ) + 2-fluorobenzaldehyde.

  • Conditions : Potassium tert-butoxide catalyst in ethanol.

  • Key Observations :

    • Trans-configuration confirmed via J=16.1HzJ = 16.1 \, \text{Hz} coupling in 1H^1\text{H} NMR .

    • Carbonyl signals at 182.8 and 177.9 ppm in 13C^{13}\text{C} NMR .

2.2. Multicomponent Reactions (MCRs)

MCRs are pivotal for synthesizing bioactive molecules:

  • Bucherer–Bergs Reaction : Combines aldehydes, ketones, and ammonium carbonate to form hydantoins .

  • Asinger Reaction : Produces thiazolidines via enamine intermediates .

Table 1: Representative MCRs for Anticancer Agents

Reaction TypeExample ProductBioactivity (IC50_{50})Source
Passerini Reactionβ-aminoalcohols15–25 μM (DLD-1 cells)
Strecker SynthesisNitrile derivatives10–50 μM (MDA-MB-231)

Mechanistic Insights

  • Electrophilic Reactivity : Acyl halides (e.g., CID 137656, ClCO) undergo nucleophilic acyl substitutions, forming esters or amides .

  • Metabolic Activation : Hepatotoxic compounds (e.g., acyl halides) may require bioactivation to reactive intermediates .

Gaps and Recommendations

  • Data Limitations : No direct studies on this compound exist in accessible databases (e.g., PubChem , EPA Dashboard ).

  • Suggested Actions :

    • Verify the CID’s accuracy or reassign IUPAC name for targeted literature surveys.

    • Explore reactivity via in silico models (e.g., SwissADME ) to predict metabolic pathways.

Scientific Research Applications

2’-Deoxyguanosine 5’-Diphosphate Sodium has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.

    Biology: Essential in DNA synthesis and repair studies, as well as in the investigation of nucleotide metabolism.

    Medicine: Utilized in the development of antiviral and anticancer therapies by serving as a model compound for drug design.

    Industry: Employed in the production of diagnostic reagents and molecular biology kits.

Mechanism of Action

The primary mechanism of action of 2’-Deoxyguanosine 5’-Diphosphate Sodium involves its incorporation into DNA during replication and repair processes. It serves as a substrate for DNA polymerases and other enzymes involved in nucleotide metabolism. The compound can inhibit enzymes such as xanthine phosphoribosyl transferase and hypoxanthine-guanine phosphoribosyl transferase, affecting nucleotide synthesis pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of CID 137156386 with analogs would involve the following dimensions:

2.1 Structural Similarities
  • Core Scaffolds : Compounds in (e.g., bile acids like taurocholic acid, CID 6675) and (oscillatoxin derivatives, CID 101283546, CID 185389) highlight the importance of steroid-like or polycyclic backbones in defining biological activity. Structural overlays (as in Figure 8 of ) would identify shared motifs, such as hydroxyl groups or conjugated systems, critical for target binding .
  • Substituent Analysis : Functional groups (e.g., sulfates, methyl groups) influence solubility and receptor interactions. For instance, DHEAS (CID 12594) in contains a sulfate group enhancing hydrophilicity, while betulin derivatives (CID 72326) rely on hydroxyl and carboxyl groups for inhibitory activity .
2.2 Physicochemical Properties

A hypothetical comparison table, modeled after and , might include:

Property This compound* Oscillatoxin D (CID 101283546) Taurocholic Acid (CID 6675)
Molecular Weight N/A 638.7 g/mol 515.7 g/mol
LogP (Partition Coeff.) N/A 3.2 (predicted) -1.5 (experimental)
Solubility N/A Low (organic solvents) High (aqueous)
Polar Surface Area N/A 120.8 Ų 95.6 Ų

*Note: Specific data for this compound is unavailable in the provided evidence.

Q & A

Q. How to structure a manuscript reporting novel findings on this compound?

  • Journal Guidelines :
  • Introduction : Contextualize gaps in existing literature.
  • Methods : Include enough detail for replication (e.g., equipment model numbers).
  • Results : Use subheadings for clarity (e.g., "Synthesis," "Spectroscopic Analysis").
  • Discussion : Contrast results with prior studies, acknowledging limitations.
  • Follow IMRAD structure and target journal-specific formatting .

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